molecular formula C16H12O6 B1241533 5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin CAS No. 112078-72-5

5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin

Cat. No. B1241533
CAS RN: 112078-72-5
M. Wt: 300.26 g/mol
InChI Key: DEVKCCHIUHLHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin is a neoflavonoid.
5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin is a natural product found in Coutarea hexandra, Hintonia latiflora, and Exostema caribaeum with data available.

Scientific Research Applications

Uncoupling Behavior in Chloroplasts

4-Phenylcoumarins, including 5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin, have been studied for their uncoupling behavior in spinach chloroplasts. These compounds are known to inhibit ATP synthesis and proton uptake, while enhancing basal and phosphorylating electron transport. Some of these coumarins slightly stimulate the light-activated Mg2+-ATPase, showing their potential in understanding chloroplast biochemistry and electron transport processes (Calera et al., 1996).

Chemical Analysis of Medicinal Plants

Various 4-phenylcoumarins, including derivatives of 5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin, have been isolated from plants like Exostema caribaeum. Their structures, determined through physical and chemical methods, contribute to understanding the chemical composition of medicinal plants (Mata et al., 1987).

Synthesis and Evaluation for MAO-B Inhibition

Coumarins, including 6-methyl-3-phenylcoumarins, have been synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. These studies contribute to the development of potential treatments for neurological disorders, given the role of MAO-B in the brain (Matos et al., 2009).

Exploration in Antimicrobial and Antioxidant Activities

Coumarin derivatives have been explored for their antimicrobial and antioxidant properties. New coumarins featuring oxadiazoles, for instance, have shown significant activities against various types of fungi (Krishna et al., 2015). Similarly, studies on arylcoumarins, including 3- and 4-phenylcoumarin derivatives, have shown potential as antioxidants, highlighting their therapeutic potential in diseases characterized by free-radical overproduction (Danis et al., 2016).

properties

CAS RN

112078-72-5

Product Name

5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-2-one

InChI

InChI=1S/C16H12O6/c1-21-9-5-13(19)16-10(7-15(20)22-14(16)6-9)8-2-3-11(17)12(18)4-8/h2-7,17-19H,1H3

InChI Key

DEVKCCHIUHLHCF-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=CC(=O)OC2=C1)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

COC1=CC(=C2C(=CC(=O)OC2=C1)C3=CC(=C(C=C3)O)O)O

synonyms

coutareagenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin
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Reactant of Route 5
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Reactant of Route 6
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